6-Ethynyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Description
Properties
CAS No. |
333780-80-6 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-ethynyl-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C12H12N4O/c1-2-9-11-12(14-7-13-9)16(8-15-11)10-5-3-4-6-17-10/h1,7-8,10H,3-6H2 |
InChI Key |
REXLPPQBTQFZPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=NC=N1)N(C=N2)C3CCCCO3 |
Origin of Product |
United States |
Biological Activity
6-Ethynyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, also known by its CAS number 333780-80-6, is a purine derivative characterized by unique structural modifications that enhance its biological activity. This compound exhibits significant potential as a therapeutic agent, particularly in the context of kinase inhibition and cellular signaling modulation.
Structural Characteristics
The molecular formula of this compound is C12H12N4O, with a molecular weight of 228.25 g/mol. The presence of an ethynyl group at the 6-position and a tetrahydro-2H-pyran moiety at the 9-position contributes to its lipophilicity and interaction with biological targets, particularly ATP-binding sites in kinases.
Kinase Inhibition
Research indicates that this compound acts as an inhibitor of specific kinases, notably Nek2. This inhibition can lead to alterations in cell proliferation and survival pathways. The compound's ability to irreversibly bind to kinases has been confirmed through various studies, including crystallographic analysis and molecular docking studies.
Table 1: Comparison of Kinase Inhibitors
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Ethynyl group at position 6 | Strong Nek2 inhibition | Tetrahydro-2H-pyran enhances lipophilicity |
| 6-Ethynylpurine | Ethynyl group at position 6 | Kinase inhibition | Lacks tetrahydro-2H-pyran moiety |
| 9-(Tetrahydro-2H-pyran-2-yl)-adenine | Tetrahydro-2H-pyran at position 9 | Moderate kinase activity | No ethynyl group |
| 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-purine | Chlorine substitution at position 6 | Varies by substitution | Different halogen effects on activity |
| 6-Methylpurine | Methyl group at position 6 | General purine activity | Simpler structure without additional rings |
The mechanism through which this compound exerts its biological effects involves binding to the ATP-binding sites of kinases. This binding disrupts normal kinase activity, leading to downstream effects on cell signaling pathways. The tetrahydro-2H-pyran structure contributes significantly to the compound's affinity for these sites.
Case Studies and Research Findings
-
Inhibition of Nek2 Kinase : A study highlighted the irreversible binding of this compound to Nek2, demonstrating a significant reduction in cell proliferation in cancer models. The findings suggest potential applications in cancer therapy where Nek2 is implicated.
- Reference :
-
Molecular Docking Studies : Computational studies have shown favorable interactions between the compound and various protein targets, reinforcing its potential as a selective inhibitor.
- Reference :
-
Structural Analog Comparisons : Comparative studies with related compounds reveal that the unique combination of ethynyl and tetrahydro groups in this purine derivative enhances its selectivity and efficacy compared to simpler analogs.
- Reference :
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 6-Ethynyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is its role as a kinase inhibitor . The compound has demonstrated significant biological activity by targeting specific kinases, such as Nek2 , which is implicated in cell proliferation and survival pathways.
Case Studies
- Nek2 Inhibition : Research indicates that this compound exhibits an IC50 value of approximately 0.06 µM against Nek2, demonstrating over five-fold selectivity compared to other kinases. This selectivity is crucial for minimizing off-target effects in cancer therapies .
- Cell Line Studies : In vitro studies on breast cancer and leukemia cell lines revealed that this compound can inhibit cell growth by over 50% at concentrations around 10 µM, highlighting its potential as an anticancer agent .
Structural Comparison with Related Compounds
The unique structural features of this compound distinguish it from other purine derivatives. The following table summarizes comparisons with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Ethynylpurine | Ethynyl group at position 6 | Kinase inhibition | Lacks tetrahydro-2H-pyran moiety |
| 9-(Tetrahydro-2H-pyran-2-yl)-adenine | Tetrahydro-2H-pyran at position 9 | Moderate kinase activity | No ethynyl group |
| 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-purine | Chlorine substitution at position 6 | Varies by substitution | Different halogen effects on activity |
| 6-Methylpurine | Methyl group at position 6 | General purine activity | Simpler structure without additional rings |
This table illustrates how the presence of both the ethynyl and tetrahydro groups in 6-Ethynyl-9-(tetrahydro-2H-pyran-2-y)-9H-purine may enhance its selectivity and efficacy as a therapeutic agent.
Synthesis and Methodology
The synthesis of this compound typically involves several key steps, including:
- Formation of the Ethynyl Group : Utilizing alkynes and appropriate coupling reactions.
- Introduction of Tetrahydro-Pyran Moiety : Employing cyclization techniques to integrate the tetrahydro group.
- Purification : Techniques such as chromatography to isolate the final product with high purity.
Detailed methodologies for these reactions are documented in scientific literature, providing essential protocols for researchers interested in synthesizing this compound .
Comparison with Similar Compounds
Structural Analogues at the C6 Position
The C6 position of the purine scaffold is highly modifiable, influencing both chemical reactivity and biological activity. Below is a comparative analysis of substituents and their impacts:
Key Observations :
- Ethynyl vs. Halogens : Ethynyl derivatives exhibit superior reactivity for covalent binding compared to chloro/iodo analogs, making them ideal for irreversible inhibitors . Chloro derivatives, however, are preferred as synthetic intermediates due to their stability and versatility in cross-coupling reactions .
- Aryl vs. Alkyl : Phenyl substituents increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Ethyl groups balance reactivity and stability .
THP Protection/Deprotection
The THP group is introduced via acid-catalyzed reactions with dihydropyran under inert conditions. Deprotection typically employs hydrochloric acid or trifluoroacetic acid (TFA) in alcoholic solvents .
C6 Functionalization
- Ethynyl Introduction: Achieved via Sonogashira coupling using Pd(PPh₃)₂Cl₂/CuI catalysts with triisopropylsilylacetylene (TIPS-acetylene), yielding 99% efficiency .
- Halogenation : Chloro or iodo groups are introduced via lithiation followed by electrophilic quenching (e.g., I₂, 1,3-dibromo-5,5-dimethylhydantoin) .
- Suzuki-Miyaura Coupling : Aryl/heteroaryl groups are added using Pd(PPh₃)₄ and arylboronic acids in toluene .
Yield Comparison :
Physicochemical Properties
| Property | 6-Ethynyl-9-THP-purine | 6-Chloro-9-THP-purine | 6-Iodo-9-THP-purine |
|---|---|---|---|
| Molecular Weight | 257.28 g/mol | 238.67 g/mol | 330.13 g/mol |
| Solubility (LogS) | -2.43 (ESOL) | -2.43 (ESOL) | Not reported |
| Synthetic Accessibility | Moderate (2.87) | Moderate (2.87) | High |
Notes:
Q & A
Q. What are the standard synthetic routes for 6-Ethynyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. A general protocol includes:
- Precursor : Start with 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine (CAS 7306-68-5, available from TCI Chemicals ).
- Reagents : 4-Substituted boronic acids (e.g., ethynylphenylboronic acid), Pd(Ph₃)₄ catalyst, K₂CO₃ base, and toluene solvent.
- Conditions : Reflux for 12 hours, followed by purification via column chromatography (EtOAc/hexane gradient) .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and THP protection.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Chromatography : HPLC or TLC to assess purity (>95% required for biological assays) .
Q. Example Workflow :
Dissolve crude product in CDCl₃ for NMR.
Use ESI-MS in positive ion mode for mass analysis.
Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized to improve ethynyl group introduction?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with ligands (e.g., XPhos) for enhanced activity.
- Solvent Effects : Compare toluene, DMF, or THF for solubility and reaction efficiency.
- Temperature Control : Lower reflux temperatures (e.g., 80°C) to minimize side reactions.
- Base Selection : Replace K₂CO₃ with Cs₂CO₃ for better deprotonation .
Data Contradiction Note :
Yields in (60-80%) vs. lower yields in iodine-substituted analogues suggest steric/electronic challenges. Address by adjusting boronic acid stoichiometry or using microwave-assisted synthesis.
Q. How to resolve discrepancies in biological activity data across purine derivatives?
Methodological Answer:
Q. Example SAR Table :
| Substituent Position | Bioactivity (IC₅₀) | Key Finding | Reference |
|---|---|---|---|
| 6-Ethynyl | 1.2 µM (PDE4 inhibition) | Enhanced selectivity vs. methyl analogues | |
| 2-Chloro | 8.5 µM (Anticancer) | Higher cytotoxicity but poor solubility |
5. Design a protocol to evaluate enzyme inhibition (e.g., phosphodiesterase) using this compound.
Methodological Answer:
- In Vitro Assay : Use purified PDE4 enzyme with cAMP substrate.
- Incubation : 30 min at 37°C with varying compound concentrations (1 nM–100 µM).
- Detection : Measure AMP via fluorescence or colorimetric kits.
- Controls : Include rolipram (positive inhibitor) and DMSO vehicle .
Advanced Tip :
Perform molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with PDE4’s catalytic site .
Q. How does the tetrahydropyran (THP) protecting group influence reactivity and stability?
Methodological Answer:
Q. What strategies mitigate low yields in multi-step purine syntheses?
Methodological Answer:
Q. How to design analogues for improved pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Replace ethynyl with cyano or trifluoromethyl groups.
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to enhance solubility.
- In Vivo Testing : Monitor plasma half-life in rodent models post-IV administration .
Data Contradiction Analysis
Q. Conflicting reports on anticancer activity: How to validate findings?
Methodological Answer:
- Reproducibility : Replicate assays in ≥3 independent labs.
- Mechanistic Studies : Perform RNA-seq to identify differential gene expression.
- Off-Target Checks : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific effects .
10. Addressing inconsistencies in NMR spectral data across studies
Methodological Answer:
- Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆.
- Impurity Peaks : Re-purify via preparative HPLC.
- Collaborative Validation : Share samples with third-party labs for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
